molecular formula C6H5Cl5Si B12352514 Benzene,dichloro(trichlorosilyl)-

Benzene,dichloro(trichlorosilyl)-

Cat. No.: B12352514
M. Wt: 282.4 g/mol
InChI Key: KFDNAYWHZRRLKG-UHFFFAOYSA-N
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Description

Benzene,dichloro(trichlorosilyl)-, also known as (Dichlorophenyl)trichlorosilane (CAS 27137-85-5), is a chlorinated organosilicon compound with the molecular formula C₆H₃Cl₅Si. It features a benzene ring substituted with two chlorine atoms and a trichlorosilyl (-SiCl₃) group. This compound is part of a broader class of silicon-based aromatic derivatives, which are critical intermediates in synthesizing silicones, resins, and surface-modifying agents . Its hybrid structure combines the reactivity of silicon chlorides with the stability of aromatic systems, enabling applications in polymer crosslinking and functional material synthesis.

Properties

Molecular Formula

C6H5Cl5Si

Molecular Weight

282.4 g/mol

IUPAC Name

dichloro-(dichloro-λ3-chloranyl)-phenylsilane

InChI

InChI=1S/C6H5Cl5Si/c7-11(8)12(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

KFDNAYWHZRRLKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, dichloro(trichlorosilyl)- typically involves the chlorination of benzene derivatives. One common method is the chlorination of chlorobenzene using a heterogeneous catalyst such as NaY zeolite . The reaction is carried out in two steps: initially, chlorine is added in an equimolar amount relative to chlorobenzene, followed by a small excess of chlorine in the second step. This method ensures high selectivity and conversion rates.

Industrial Production Methods

Industrial production of Benzene, dichloro(trichlorosilyl)- often employs similar chlorination techniques, utilizing catalysts to enhance reaction efficiency and selectivity. The use of zeolites and other mineral compounds as catalysts allows for high conversion rates and the possibility of catalyst regeneration and reuse .

Chemical Reactions Analysis

Types of Reactions

Benzene, dichloro(trichlorosilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Chlorine gas in the presence of a catalyst.

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid.

Major Products Formed

    Phenols: Formed through nucleophilic substitution reactions.

    Halogenated Benzenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Benzene, dichloro(trichlorosilyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, dichloro(trichlorosilyl)- involves its reactivity with nucleophiles and electrophiles. The trichlorosilyl group enhances the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzene,dichloro(trichlorosilyl)- with structurally related organosilicon and chlorinated benzene derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Applications Key Differences
Benzene,dichloro(trichlorosilyl)- 27137-85-5 C₆H₃Cl₅Si 2 Cl, 1 SiCl₃ on benzene Silicone precursors, surface coatings Highest chlorine content among analogs
Phenyldichlorosilane 1631-84-1 C₆H₆Cl₂Si 1 SiCl₂H on benzene Siloxane synthesis, adhesives Reduced Cl, higher H content
Phenyltrichlorosilane 98-13-5 C₆H₅Cl₃Si 1 SiCl₃ on benzene Waterproofing agents, resins No additional Cl on benzene ring
Benzene,1,2-dichloro-4-(trichloromethyl)- N/A C₇H₃Cl₅ 2 Cl, 1 CCl₃ on benzene Pesticide intermediates Carbon-based Cl substituent (CCl₃)
Benzene,1,2,4-trichloro- 120-82-1 C₆H₃Cl₃ 3 Cl on benzene Solvents, dielectric fluids No silicon; purely chlorinated aromatic

Structural and Functional Analysis

Chlorination Patterns :

  • Benzene,dichloro(trichlorosilyl)- has two chlorine atoms on the benzene ring and three on silicon, providing dual reactivity (electrophilic aromatic substitution and Si-Cl hydrolysis). In contrast, Phenyldichlorosilane (C₆H₆Cl₂Si) has fewer Cl atoms and a SiCl₂H group, making it less reactive toward hydrolysis but more versatile in controlled polymerizations .
  • Phenyltrichlorosilane (C₆H₅Cl₃Si) lacks ring chlorination, limiting its utility in reactions requiring aromatic electrophilic substitution but enhancing its role in silicon network formation .

Reactivity: The Si-Cl bonds in Benzene,dichloro(trichlorosilyl)- are highly susceptible to hydrolysis, forming silanol intermediates. This contrasts with carbon-chlorine bonds in analogs like Benzene,1,2,4-trichloro- (C₆H₃Cl₃), which are more stable and require harsh conditions for substitution .

Toxicity and Environmental Impact: Chlorinated silicon compounds are generally less persistent in the environment than purely chlorinated aromatics (e.g., Benzene,1,2-dichloro-), as Si-Cl bonds hydrolyze to less toxic silanols. However, their acute toxicity is comparable to other chlorobenzenes, with EPA maximum residue limits (MRLs) for similar compounds set at 0.2 µg/L in water systems .

Applications: Benzene,dichloro(trichlorosilyl)- is specialized in high-performance silicones due to its dual functionality. Phenyldichlorosilane is more commonly used in industrial sealants, while non-silicon derivatives like Benzene,1,2,4-trichloro- serve as solvents or intermediates in agrochemicals .

Research Findings and Data Tables

Thermochemical Properties (Representative Data)

Property Benzene,dichloro(trichlorosilyl)- Phenyldichlorosilane Benzene,1,2,4-trichloro-
Boiling Point (°C) ~250–300 (estimated) 205–210 213–214
Density (g/cm³) ~1.6–1.8 1.32 1.46
Hydrolysis Reactivity High (Si-Cl) Moderate (Si-Cl₂H) Low (C-Cl)

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